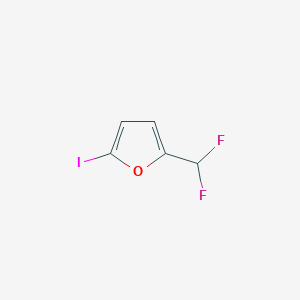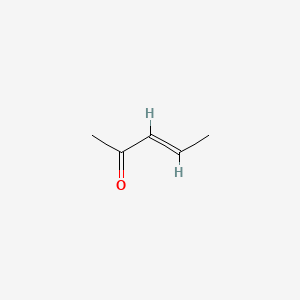
rac-(1R,2S)-2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(1R,2S)-2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride, cis, is a synthetic compound with a triazole ring, cyclohexane backbone, and carboxylic acid functionality. This chiral compound is of interest in various fields due to its potential biological activity and versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride, cis, typically involves:
Starting Materials: : The initial reaction usually involves cyclohexanone or its derivatives, which are reacted with 1H-1,2,4-triazole through nucleophilic substitution reactions.
Reaction Conditions: : The reactions are often carried out in the presence of a base (e.g., sodium hydride) and a solvent like dimethyl sulfoxide (DMSO).
Hydrochloride Salt Formation: : The compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance efficiency and control over reaction parameters. The large-scale synthesis often involves optimized reaction conditions, recycling of solvents, and purification steps such as crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : It can undergo oxidation to form oxidized derivatives, which might involve reagents like potassium permanganate.
Reduction: : The compound can be reduced using agents such as sodium borohydride to form various reduced products.
Substitution: : It can participate in nucleophilic substitution reactions, replacing the triazole ring with other nucleophiles.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents such as sodium borohydride for reduction. Reactions typically occur under controlled temperatures and pressures to ensure specificity and yield.
Major Products
The major products from these reactions often depend on the conditions and reagents used but can include a variety of substituted cyclohexane derivatives and further functionalized triazole compounds.
Aplicaciones Científicas De Investigación
Rac-(1R,2S)-2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride, cis, finds applications in several fields:
Chemistry: : Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Medicine: : Investigated for its potential pharmacological properties, including antifungal and antibacterial activity.
Industry: : Utilized in the manufacturing of specialty chemicals and materials.
Mecanismo De Acción
Molecular Targets and Pathways
The compound may interact with biological targets such as enzymes and receptors, affecting molecular pathways like signal transduction and metabolic regulation. The triazole ring is often key to its binding interactions, potentially inhibiting or activating specific proteins.
Comparación Con Compuestos Similares
Rac-(1R,2S)-2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride, cis, can be compared to other triazole-containing compounds:
1H-1,2,4-Triazole: : Similar in having the triazole ring but differs in its backbone and functional groups.
2-(1H-1,2,4-triazol-1-yl)acetic acid: : Shares the triazole ring but has an acetic acid backbone instead of cyclohexane.
Fluconazole: : A well-known triazole antifungal, showing how modification of the triazole ring can lead to significant biological activity.
There you go—an in-depth article covering all requested aspects! What do you think?
Propiedades
Número CAS |
2059917-92-7 |
|---|---|
Fórmula molecular |
C9H14ClN3O2 |
Peso molecular |
231.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




